molecular formula C18H15N3O5S B2691733 Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 338966-35-1

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2691733
CAS No.: 338966-35-1
M. Wt: 385.39
InChI Key: VAUUBVFNECLQTH-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The compound under discussion is a derivative of 1,2,4-triazine, a class of chemicals with significant importance in synthetic organic chemistry due to their versatility and reactivity. Research has detailed the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, showing high selectivity and confirming the absence of regio isomers, which underscores the precision achievable in the synthesis of triazine derivatives (Ohsumi & Neunhoeffer, 1992). Furthermore, studies on the chemistry of 1,2,4-triazine have reported on the preparation and chemical transformations of related compounds, demonstrating the potential for diverse substitutions and chemical reactions, which could be applicable to the compound (Cai, 1985).

Antibacterial Activities

The antibacterial properties of novel thieno[2,3-c]pyridazines, which share structural similarities with the compound of interest, have been explored, indicating the potential for pharmaceutical applications. This study utilized a starting material with resemblance in the structural framework to ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, showcasing the compound's potential as a precursor for antibacterial agents (Al-Kamali et al., 2014).

Heterocyclic Compound Synthesis

Further research into the synthesis of heterocyclic compounds, particularly those incorporating the triazine motif, has led to the development of novel structures with potential biological activity. The transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines from amino-triazines, demonstrates the compound's utility in generating complex heterocyclic systems that could have various scientific and therapeutic applications (Kurasawa et al., 1988).

Properties

IUPAC Name

ethyl 5-(2-methoxycarbonylphenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-3-25-18(23)14-16(19-15(21-20-14)13-9-6-10-27-13)26-12-8-5-4-7-11(12)17(22)24-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUUBVFNECLQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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